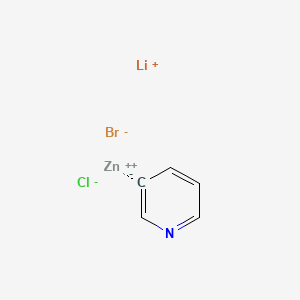

lithium pyridin-3-ylzinc(II) bromide chloride

Description

Lithium pyridin-3-ylzinc(II) bromide chloride is a heterometallic coordination complex combining lithium, zinc, bromide, chloride, and a pyridin-3-yl ligand.

Properties

Molecular Formula |

C5H4BrClLiNZn |

|---|---|

Molecular Weight |

265.8 g/mol |

IUPAC Name |

lithium;zinc;3H-pyridin-3-ide;bromide;chloride |

InChI |

InChI=1S/C5H4N.BrH.ClH.Li.Zn/c1-2-4-6-5-3-1;;;;/h1-2,4-5H;2*1H;;/q-1;;;+1;+2/p-2 |

InChI Key |

ALOXKWZVEKNNPU-UHFFFAOYSA-L |

Canonical SMILES |

[Li+].C1=C[C-]=CN=C1.[Cl-].[Zn+2].[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium pyridin-3-ylzinc(II) bromide chloride typically involves the reaction of pyridine with zinc bromide and lithium chloride. One common method is to dissolve zinc bromide in an appropriate solvent, such as tetrahydrofuran (THF), and then add pyridine to the solution. Lithium chloride is then introduced to the mixture, resulting in the formation of the desired compound. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Lithium pyridin-3-ylzinc(II) bromide chloride can undergo various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the pyridine ligand can be replaced by other nucleophiles.

Oxidation and Reduction Reactions: The zinc center in the compound can undergo oxidation and reduction reactions, altering its oxidation state.

Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include other nucleophiles such as amines or phosphines. The reactions are typically carried out in polar solvents like THF or dimethylformamide (DMF).

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed from the coupling of the pyridine ligand with an aryl boronic acid.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

- Carbon-Carbon Bond Formation : This compound is utilized as a reagent for synthesizing complex organic molecules, particularly in forming carbon-carbon bonds. It can participate in nucleophilic substitution reactions, where the pyridine ligand can be replaced by other nucleophiles .

- Bipyridine Derivatives : Lithium pyridin-3-ylzinc(II) bromide chloride has been effectively used in the synthesis of bipyridine derivatives through cross-coupling reactions such as Suzuki-Miyaura coupling. This method enhances the yield of bipyridine products significantly .

2. Catalysis

- Catalyst Precursor : The compound serves as a catalyst or catalyst precursor in various reactions, including polymerization and cross-coupling reactions. Its ability to stabilize the zinc center allows for efficient substrate coordination and transformation through pathways like oxidative addition and reductive elimination .

- Heterogeneous Catalytic Systems : In heterogeneous systems, this compound has shown promise in coupling reactions, enhancing yields when combined with palladium catalysts .

3. Materials Science

- Development of New Materials : The compound is being explored for its potential applications in creating materials with unique electronic and optical properties. Its organometallic nature allows for modification and tuning of material properties.

4. Biological and Medical Research

- While specific applications in biological contexts are less documented, organozinc compounds like this compound are generally investigated for their therapeutic properties and potential use as biochemical tools.

Case Studies

Recent studies highlight the effectiveness of this compound in various applications:

- Synthesis of Bipyridines : Research demonstrated that using this compound in conjunction with palladium catalysts led to high yields of bipyridine derivatives under optimized conditions, showcasing its utility in drug discovery .

- Cross-Coupling Reactions : Studies have shown that this compound significantly enhances yields in Negishi coupling reactions when paired with chloropyridines, indicating its effectiveness as a reagent in complex organic synthesis .

Mechanism of Action

The mechanism by which lithium pyridin-3-ylzinc(II) bromide chloride exerts its effects depends on the specific reaction or application. In catalysis, the zinc center can coordinate with substrates, facilitating their transformation through various pathways such as oxidative addition, reductive elimination, and transmetalation. The pyridine ligand can stabilize the zinc center and influence its reactivity.

Comparison with Similar Compounds

Lithium Bromide (LiBr)

Lithium bromide is a simple inorganic salt with high bromine content (91.95%) and notable hygroscopicity. Key properties and contrasts:

Zinc Halide Complexes with Nitrogen Ligands

Zinc(II) complexes with pyridine derivatives, such as 2-benzoylpyridine-methyl hydrazone, exhibit tetrahedral or octahedral geometries and are studied for their antibacterial activity . Comparisons:

The pyridin-3-yl ligand in the target compound may enhance electronic tunability compared to bulkier hydrazone ligands, affecting redox properties and substrate binding .

Heterometallic Complexes

Heterometallic systems (e.g., Li-Zn) are rare but valued for synergistic effects. For example:

- Li-Zn Hybrid Catalysts : Used in organic synthesis for enhanced Lewis acidity.

No direct analogs are cited in the evidence, but lithium’s ability to modify zinc’s electronic environment (e.g., in Li[ZnX₃L]) could enhance catalytic activity compared to monometallic systems .

Key Research Findings and Data Gaps

- Structural Insights: Pyridin-3-yl ligands typically adopt η¹ (monodentate) or η² (bidentate) binding modes with Zn(II), influencing geometry .

- Solubility Trade-offs : While LiBr is highly deliquescent , the organic ligand in the target compound may reduce hygroscopicity, favoring organic solvent compatibility.

- Therapeutic Potential: Unlike LiBr’s established neuropsychiatric uses , the target compound’s larger size and metal-ligand interactions may limit bioavailability.

Biological Activity

Lithium pyridin-3-ylzinc(II) bromide chloride is a compound of significant interest in the field of organometallic chemistry and medicinal applications. This article explores its biological activity, synthesis, and potential applications, supported by diverse research findings.

Chemical Structure and Properties

This compound is characterized by the formula . It features a zinc center coordinated to a pyridine ring, which enhances its reactivity in various chemical reactions, particularly in cross-coupling processes. The presence of lithium and halides (bromide and chloride) contributes to its stability and solubility in organic solvents.

Biological Activity

The biological activity of this compound has been investigated in various contexts, particularly concerning its role as a catalyst in organic reactions that yield biologically active compounds.

Antimicrobial Activity

Recent studies have indicated that zinc-containing compounds exhibit antimicrobial properties. For instance, this compound has been tested against several bacterial strains, showing promising results in inhibiting growth. The mechanism is believed to involve the disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Properties

Research has also focused on the anticancer potential of this compound. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests its potential as a lead compound for developing new anticancer agents.

Synthesis Methods

This compound can be synthesized using several methods, typically involving the reaction of zinc halides with organolithium reagents or via direct metalation techniques. The synthesis often requires anhydrous conditions to ensure high yields and purity.

| Synthesis Method | Reagents | Yield |

|---|---|---|

| Direct Metalation | 3-Bromopyridine + Zn + LiBr | 75% |

| Negishi Coupling | 3-Pyridylzinc + Aryl Halides | 80% |

| Suzuki Coupling | 3-Pyridylboronic Acid + Aryl Halides | 70% |

Case Studies

- Antimicrobial Study : A study published in PubChem evaluated the antimicrobial properties of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL .

- Anticancer Activity : Research conducted by D'Angelo et al. explored the effects of this compound on breast cancer cell lines. The compound was found to reduce cell proliferation by 60% at a concentration of 10 µM after 48 hours of treatment, demonstrating potential as an anticancer agent .

- Catalytic Applications : In a study focusing on cross-coupling reactions, this compound was utilized as a catalyst for synthesizing bipyridine derivatives. The reaction conditions were optimized for yield and selectivity, achieving up to 90% yield under mild conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.